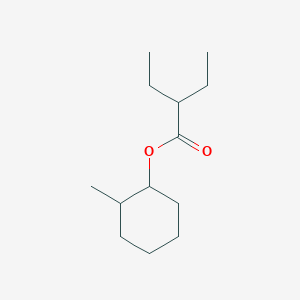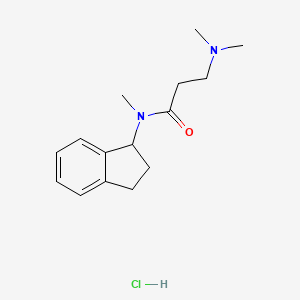![molecular formula C14H20Cl2N2O2 B14741827 propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate CAS No. 2045-44-5](/img/structure/B14741827.png)
propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate is a chemical compound known for its significant applications in the field of medicinal chemistry. It is structurally related to melphalan, a well-known chemotherapeutic agent. This compound is characterized by the presence of a carbamate group and a bis(2-chloroethyl)amino group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate typically involves the following steps:
Protection of the primary amine: The primary amine group of melphalan is protected using Boc anhydride to form the corresponding carbamate.
Formation of the bis(2-chloroethyl)amino group: The protected intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to introduce the bis(2-chloroethyl)amino group.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate undergoes several types of chemical reactions, including:
Substitution reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The phenyl ring and the carbamate group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can lead to the formation of quinones .
Aplicaciones Científicas De Investigación
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate involves the formation of DNA crosslinks. The bis(2-chloroethyl)amino group can alkylate DNA, leading to the formation of interstrand crosslinks that inhibit DNA replication and transcription . This results in the induction of apoptosis in rapidly dividing cells, making it effective against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Melphalan: A chemotherapeutic agent with a similar structure but lacks the carbamate group.
Chlorambucil: Another alkylating agent used in cancer therapy.
Sarcolysine: A compound with a similar bis(2-chloroethyl)amino group but different substituents on the phenyl ring.
Uniqueness
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate is unique due to the presence of the carbamate group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its stability and selectivity compared to other similar compounds .
Propiedades
Número CAS |
2045-44-5 |
|---|---|
Fórmula molecular |
C14H20Cl2N2O2 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-11(2)20-14(19)17-12-3-5-13(6-4-12)18(9-7-15)10-8-16/h3-6,11H,7-10H2,1-2H3,(H,17,19) |
Clave InChI |
IJMUVZABOPSWCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
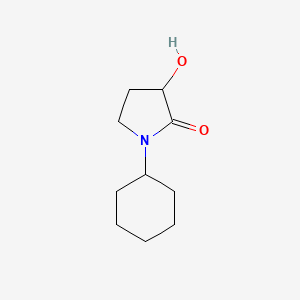
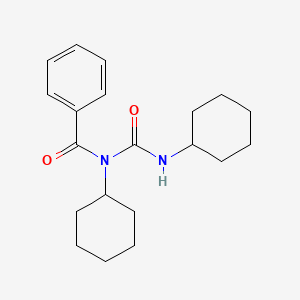

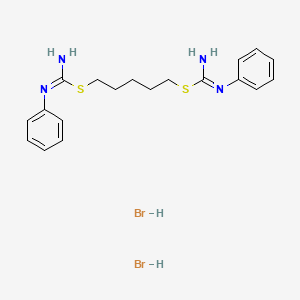
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
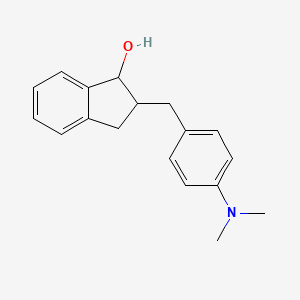
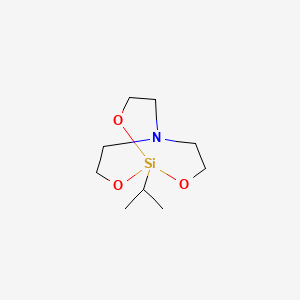

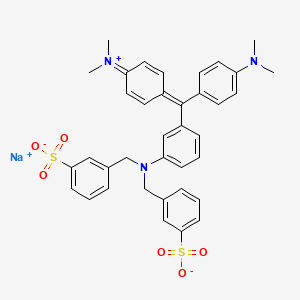
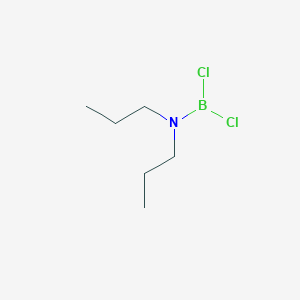
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
